molecular formula C8H4N2O3 B8505043 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B8505043
M. Wt: 176.13 g/mol
InChI Key: KFHSHROQKJEWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4N2O3 and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c9-2-4-3-13-6-1-5(8(11)12)10-7(4)6/h1,3,10H,(H,11,12)

InChI Key

KFHSHROQKJEWRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1OC=C2C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (0.20 g, 0.2 M, 1.12 mmol) in DMF (6.0 mL) was added hydroxylamine hydrochloride (0.16 g, 2.24 mmol). The reaction mixture was heated at 125° C. overnight, then cooled to rt. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with H2O and saturated aq NaCl, filtered and concentrated in vacuo. The crude product was chromatographed over silica gel (0 to 40% MeOH in CH2Cl2 over 30 min) to give 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid 51 (4 mg, 2.1%) as a brown solid. 1H NMR (400 MHz, CD3OD) δ ppm 6.65 (d, J=0.68 Hz, 1H) 7.33 (d, J=0.68 Hz, 1H). LCMS m/e 175 (M−H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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